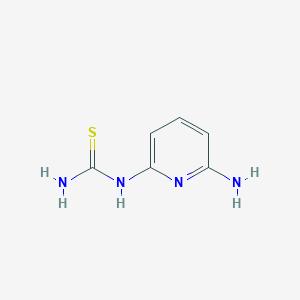
(6-Aminopyridin-2-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Aminopyridin-2-yl)thiourea is an organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of an aminopyridine moiety attached to a thiourea group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminopyridin-2-yl)thiourea typically involves the reaction of 2-aminopyridine with an isothiocyanate. One common method is the reaction of 2-aminopyridine with phenyl isothiocyanate in a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out at room temperature and yields the desired thiourea derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(6-Aminopyridin-2-yl)thiourea can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiourea moiety can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can yield various heterocyclic compounds, which may have different biological activities .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as an inhibitor of enzymes such as α-glucosidase, which is relevant for diabetes treatment.
Materials Science: It can be used in the synthesis of polymers with thiourea moieties, which have applications in heavy metal ion removal from aqueous solutions.
Biological Research: Its derivatives have been investigated for their antibacterial, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of (6-Aminopyridin-2-yl)thiourea and its derivatives often involves interaction with specific enzymes or receptors. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose, thereby reducing blood sugar levels . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share a similar aminopyridine structure and have been studied for their antitrypanosomal and antiplasmodial activities.
Thiourea Derivatives: Other thiourea derivatives have been explored for their diverse biological activities, including antibacterial and anticancer properties.
Uniqueness
(6-Aminopyridin-2-yl)thiourea is unique due to its specific combination of an aminopyridine moiety with a thiourea group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C6H8N4S |
|---|---|
Peso molecular |
168.22 g/mol |
Nombre IUPAC |
(6-aminopyridin-2-yl)thiourea |
InChI |
InChI=1S/C6H8N4S/c7-4-2-1-3-5(9-4)10-6(8)11/h1-3H,(H5,7,8,9,10,11) |
Clave InChI |
ALBIKSUJCBRECD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)NC(=S)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















